Methyl 2-(3-bromoquinolin-6-yl)acetate is classified as a quinoline derivative. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. The compound features a bromo substituent on the quinoline ring, which contributes to its chemical reactivity and biological properties. It is characterized by its white crystalline solid form and is often used in synthetic organic chemistry .
The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate involves multiple steps, primarily utilizing bromination and subsequent reactions. The general reaction pathway includes:
The final product can be purified through column chromatography, yielding a significant amount of methyl 2-(3-bromoquinolin-6-yl)acetate.
Methyl 2-(3-bromoquinolin-6-yl)acetate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as:
The specific biological activity of methyl 2-(3-bromoquinolin-6-yl)acetate requires further investigation to fully elucidate its pharmacological potential.
The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate can be achieved through two primary methods:
Methyl 2-(3-bromoquinolin-6-yl)acetate has several potential applications:
These applications highlight its significance in both academic research and industrial settings.
Research into the interactions of methyl 2-(3-bromoquinolin-6-yl)acetate with biological targets is essential for understanding its mechanism of action. Preliminary studies may focus on:
Such studies are crucial for advancing knowledge about its efficacy and safety profiles.
Methyl 2-(3-bromoquinolin-6-yl)acetate shares structural similarities with other quinoline derivatives. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-(3-bromoquinolin-6-yl)acetate | C₁₄H₁₃BrNO₂ | Ethyl group instead of methyl |
Methyl 2-(quinolin-6-yl)acetate | C₁₂H₉NO₂ | Lacks bromo substituent |
Bedaquiline | C₂₃H₂₃BrN₂O₂ | Known anti-tuberculosis agent |
Methyl 2-(3-bromoquinolin-6-yl)acetate's uniqueness lies in its specific brominated structure, which may enhance its biological activity compared to non-brominated analogs. The presence of the bromo group can significantly affect its reactivity and interaction with biological targets.
Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS: 1022091-89-9) emerged as a compound of interest in the early 2010s, driven by advancements in quinoline chemistry. Its synthesis was first reported in patent literature, such as the 2011 work by Millennium Pharmaceuticals, which described esterification methods for related bromoquinoline derivatives. The compound’s development aligns with broader efforts to optimize heterocyclic scaffolds for pharmaceutical and material science applications. Key synthetic routes, including the reaction of 6-bromoquinoline-3-carboxylic acid with methanol in the presence of sulfuric acid, were refined to achieve high yields (e.g., 97% under optimized conditions). The regioselective introduction of bromine at the quinoline 3-position, as demonstrated in formal [4 + 2]-cycloaddition strategies, further solidified its synthetic accessibility.
Methyl 2-(3-bromoquinolin-6-yl)acetate holds strategic importance due to its structural features:
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀BrNO₂ |
Molecular Weight | 280.12 g/mol |
CAS Number | 1022091-89-9 |
IUPAC Name | Methyl 2-(3-bromoquinolin-6-yl)acetate |
The compound serves as a precursor for bioactive molecules. For example, derivatives of 6-bromoquinoline have shown antiviral activity against hepatitis B virus (HBV) in vitro, with IC₅₀ values in the micromolar range. Its structure is also leveraged in anticancer agent discovery, where quinoline derivatives inhibit kinases or intercalate DNA.
The quinoline scaffold’s luminescent properties make it useful in organic light-emitting diodes (OLEDs). Bromine substitution allows precise tuning of electronic characteristics for optoelectronic applications.
Methyl 2-(3-bromoquinolin-6-yl)acetate is a critical intermediate in multistep syntheses. For instance, it has been used in the preparation of distomadine B, a marine natural product with a tetracyclic pyrano[2,3,4-de]quinoline core.
Table 2: Representative Synthetic Applications
The quinoline nitrogen and bromine atom enable coordination to transition metals, forming catalysts for asymmetric synthesis. For example, palladium complexes of bromoquinoline derivatives accelerate Heck coupling reactions.